molecular formula C21H22N4O2 B1684125 N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide CAS No. 896705-16-1

N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide

Numéro de catalogue B1684125
Numéro CAS: 896705-16-1
Poids moléculaire: 360.4 g/mol
Clé InChI: FSCFXXLAGKOPMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide” is a chemical compound with the empirical formula C21H20N4O2 .

Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

  • Carboxamide derivatives of benzo[b][1,6]naphthyridines, including 4-N-[2-(dimethylamino)ethyl]carboxamides, have been synthesized and tested for cytotoxic activity. These compounds demonstrated potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some showing IC(50) values less than 10 nM. Their efficacy was also tested in vivo against subcutaneous colon 38 tumors in mice, showing promising results (Deady et al., 2003).

Reaction Control and Synthesis

  • The steric hindrance in Mannich bases was found to control the reactions between 2-aminobenzothiazoles and Mannich bases, leading to the formation of either pyrido[2,1-b][1,3]benzothiazoles or [1,3]benzothiazolo[2,3-b]quinazolines. This was established through NMR and X-ray diffraction studies (Quiroga et al., 2002).

Antiallergy Agents

  • A series of N-(heterocyclic alkyl)pyrido[2,1-b]quinazoline-8-carboxamides, structurally similar but not identical to the compound , were studied for their potential as antiallergy agents. These compounds were evaluated for their ability to antagonize slow-reacting substance of anaphylaxis (SRS-A) and inhibit thromboxane synthase. Some of these compounds were orally active inhibitors of bronchoconstriction and skin wheal formation induced by various allergens (Tilley et al., 1987).

Crystal Structure Analysis

  • The crystal structure of a related compound, 5N-ethyl-8-carboxy-9-oxo-11-methyl-pyrido[2,1-b]quinazoline, was analyzed using X-ray diffraction. This study provided insights into the molecular structure and interactions within the crystal lattice (Rajnikant et al., 2000).

Platelet Activating Factor Antagonists

  • Pyrido[2,1-b]quinazolinecarboxamide derivatives, which are structurally related, were evaluated for their potential as platelet activating factor (PAF) antagonists. The study identified compounds with potent inhibitory effects on the binding of PAF to its receptor on dog platelets. These findings highlight the potential of these compounds in the development of new therapeutic agents (Tilley et al., 1988).

Fluorescent Markers for Biomedical Applications

  • Certain dimethylamino derivatives, including those of the pyrido[2,1-b]quinazoline class, were investigated for their spectral properties. These compounds displayed bright fluorescence and were considered valuable for the development of fluorescent markers in biomedical applications (Galunov et al., 2003).

Antitumor Olivacine Derivatives

  • Derivatives of 6H-pyrido[4,3-b]carbazole, including those with dimethylaminoalkyl carboxamide groups, were synthesized and evaluated for their antitumor properties. These compounds showed high cytotoxicity for cultured cancer cells and demonstrated good antitumor activity in vivo, indicating their potential as cancer therapeutics (Jasztold-Howorko et al., 1994).

Orientations Futures

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . The potential applications of the quinazoline derivatives in fields of biology, pesticides, and medicine have also been explored .

Propriétés

IUPAC Name

N-[2-(dimethylamino)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-24(2)11-9-22-20(26)16-8-5-10-25-19(16)23-18-13-15-7-4-3-6-14(15)12-17(18)21(25)27/h3-8,10,12-13H,9,11H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYDVWIAGDJBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CN2C1=NC3=CC4=CC=CC=C4C=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393157
Record name bmh-21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide

CAS RN

896705-16-1
Record name 896705-16-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751342
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bmh-21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 896705-16-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-(Dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide

Citations

For This Compound
2
Citations
L Colis, G Ernst, S Sanders, H Liu… - Journal of medicinal …, 2014 - ACS Publications
RNA polymerase I (Pol I) is a dedicated polymerase that transcribes the 45S ribosomal (r) RNA precursor. The 45S rRNA precursor is subsequently processed into the mature 5.8S, 18S…
Number of citations: 56 pubs.acs.org
J Fleischmann, MA Rocha… - BMC …, 2020 - bmcmolcellbiol.biomedcentral.com
We have previously reported 18S and 25S ribosomal RNA molecules in Candida albicans resistant to processive 5′ → 3′ exonuclease, appearing as cells approached stationary …
Number of citations: 3 bmcmolcellbiol.biomedcentral.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.